molecular formula C13H16N2O B12627804 3-Ethoxy-5-ethyl-3-phenyl-3H-pyrazole CAS No. 920338-80-3

3-Ethoxy-5-ethyl-3-phenyl-3H-pyrazole

Cat. No.: B12627804
CAS No.: 920338-80-3
M. Wt: 216.28 g/mol
InChI Key: HGULDLRSRKJEDO-UHFFFAOYSA-N
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Description

3-Ethoxy-5-ethyl-3-phenyl-3H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5-ethyl-3-phenyl-3H-pyrazole typically involves the cyclization of appropriate precursorsThe reaction conditions often require the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-ethyl-3-phenyl-3H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Ethoxy-5-ethyl-3-phenyl-3H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-ethyl-3-phenyl-3H-pyrazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-phenyl-1H-pyrazole: Similar structure but lacks the ethoxy and ethyl groups.

    3,5-Dimethyl-1-phenylpyrazole: Contains two methyl groups instead of ethyl and ethoxy groups.

    3-Ethyl-5-phenyl-1H-pyrazole: Similar but lacks the ethoxy group.

Uniqueness

This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

920338-80-3

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

3-ethoxy-5-ethyl-3-phenylpyrazole

InChI

InChI=1S/C13H16N2O/c1-3-12-10-13(15-14-12,16-4-2)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3

InChI Key

HGULDLRSRKJEDO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(N=N1)(C2=CC=CC=C2)OCC

Origin of Product

United States

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